molecular formula C22H19N5O2 B2797016 3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea CAS No. 2034417-22-4

3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea

Cat. No.: B2797016
CAS No.: 2034417-22-4
M. Wt: 385.427
InChI Key: IBCRSGHWGFEFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea is a urea derivative containing a benzotriazinone core. The benzotriazinone moiety (4-oxobenzo[1,2,3]triazin-3(4H)-one) is a heterocyclic scaffold known for its bioactivity in medicinal chemistry, particularly as enzyme inhibitors (e.g., α-glucosidase) . The compound features a diphenylurea group linked via an ethyl chain to the benzotriazinone ring.

Oxidation of isatin to isatoic anhydride using H₂O₂/HCOOH .

Cyclization of intermediates (e.g., 4-aminobutyric acid or sulfanilic acid derivatives) with nitrous acid to form the benzotriazinone core .

Coupling reactions with amines or aryl groups using reagents like TCT:DMF adduct or benzotriazole/thionyl chloride .

Properties

IUPAC Name

3-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1,1-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c28-21-19-13-7-8-14-20(19)24-25-26(21)16-15-23-22(29)27(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCRSGHWGFEFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea typically involves multiple steps. One common method starts with the preparation of the triazine ring, which can be synthesized through a cyclization reaction involving appropriate precursors. The diphenylurea moiety is then introduced through a coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The diphenylurea moiety may enhance the compound’s binding affinity and specificity. Detailed studies on the molecular pathways involved are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key benzotriazinone derivatives with 3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea:

Compound Core Structure Substituents Synthetic Route Bioactivity (IC₅₀)
This compound Benzotriazinone + diphenylurea Ethyl linker, diphenylurea Not explicitly described; likely via coupling of benzotriazinone-ethylamine with diphenylurea Not reported in evidence
N-(4-Methylphenyl)-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamide (5c) Benzotriazinone + sulfonamide p-Methylphenyl, sulfonamide TCT:DMF-mediated sulfonamide coupling α-Glucosidase inhibition: 29.75±0.14 µM
N-Phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14n) Benzotriazinone + carboxamide Phenyl, butanamide Carbodiimide-mediated amidation of 4-(4-oxobenzo-triazin-3-yl)butanoic acid Not explicitly reported
(S)-2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethoxy)phenyl)ethyl)acetamide (TAK-041) Benzotriazinone + acetamide Trifluoromethoxyphenyl, chiral ethyl group Chiral resolution + amide coupling GPR139 antagonist (neurological applications)

Key Comparisons

Substituent Effects on Bioactivity :

  • Sulfonamide derivatives (e.g., 5c) exhibit potent α-glucosidase inhibition due to sulfonamide’s hydrogen-bonding capacity . The diphenylurea group in the target compound may enhance binding affinity through additional π-π interactions.
  • Carboxamides (e.g., 14a–14n) prioritize solubility and metabolic stability via alkyl/phenyl groups .

Synthetic Efficiency :

  • Sulfonamide derivatives (5a–5m) are synthesized in one step using TCT:DMF adduct (yields: 70–85%) .
  • Carboxamides require multi-step synthesis (e.g., 14a–14n: 60–75% yield) due to intermediate cyclization and coupling .

Biological Performance: Compound 5c (IC₅₀ = 29.75 µM) outperforms acarbose (IC₅₀ = 58.8 µM) in α-glucosidase inhibition . TAK-041 targets GPR139 for schizophrenia, demonstrating the benzotriazinone scaffold’s versatility .

Computational and Structural Insights

  • Molecular Modeling : Derivatives like 5j (N-benzyl sulfonamide) were evaluated via homology modeling and docking studies, revealing interactions with α-glucosidase’s catalytic pocket (e.g., hydrogen bonds with Asp349) .
  • NMR Data: Substituents on the benzotriazinone ring (e.g., methoxy in 5b) shift ¹³C NMR signals (e.g., δ 55.92 for OCH₃), confirming regioselective modifications .

Q & A

Q. What are the recommended synthetic routes for 3-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,1-diphenylurea, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling urea precursors with functionalized benzo-triazine derivatives. Key steps include:

  • Amine-isocyanate coupling : Reacting 4-oxobenzo-triazine derivatives with diphenylurea precursors under anhydrous conditions (e.g., using DMF as solvent at 60–80°C for 12–24 hours).
  • Microwave-assisted synthesis : Accelerating reaction kinetics via microwave irradiation (e.g., 100 W, 150°C, 30 minutes) to improve yield and purity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Time (h)
Conventional heating65–7590–9512–24
Microwave irradiation80–9095–990.5–1

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR (DMSO-d6) to confirm urea NH protons (δ 8.2–8.5 ppm) and benzo-triazine carbonyl (δ 165–170 ppm) .
  • LC-MS : High-resolution mass spectrometry (ESI+) to verify molecular ion [M+H]+ and fragmentation patterns.
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .

Q. How should researchers design in vitro assays to evaluate its biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based assays (e.g., ATPase activity measurement at 340 nm excitation).
  • Cell viability tests : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC50_{50} determination via nonlinear regression .
  • Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict its reactivity and binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps and electrostatic potential surfaces .
  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., PARP-1). Key parameters: grid size 25 Å, exhaustiveness = 20 .

Q. Table 2: Docking Scores vs. Experimental IC50_{50}

Compound VariantDocking Score (kcal/mol)Experimental IC50_{50} (µM)
Parent molecule-9.21.5
Fluorinated analog-10.10.8

Q. How to resolve contradictions between theoretical predictions and experimental bioactivity data?

Methodological Answer:

  • Validate computational models : Cross-check docking results with MD simulations (100 ns trajectories) to assess binding stability .
  • Re-examine assay conditions : Ensure pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) align with physiological relevance .
  • Synchrotron XRD : Obtain crystal structures of ligand-protein complexes to identify unaccounted binding pockets .

Q. What methodologies assess its environmental fate and ecological risks?

Methodological Answer:

  • OECD 307 guideline : Study biodegradation in soil (aerobic conditions, 20°C) over 28 days, monitoring via LC-MS .
  • Ecotoxicology : Daphnia magna acute toxicity (48-h EC50_{50}) and algal growth inhibition (72-h IC50_{50}) .
  • Bioaccumulation : Log Kow determination using shake-flask method (octanol/water partition) .

Q. How can researchers link its mechanism of action to existing pharmacological theories?

Methodological Answer:

  • Network pharmacology : Map compound-target interactions using STRING or KEGG databases to identify pathways (e.g., apoptosis, DNA repair) .
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to validate selectivity .

Q. What strategies optimize its stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (254 nm) for 24 hours. Monitor degradation via HPLC .
  • Excipient screening : Test cyclodextrins or PEGs as stabilizers in solid dispersions (DSC/TGA for compatibility analysis) .

Theoretical and Methodological Frameworks

Q. How to select a theoretical framework for studying its structure-activity relationships?

Methodological Answer:

  • Hansch analysis : Derive QSAR models using logP, molar refractivity, and Hammett constants .
  • Fragment-based design : Deconstruct the molecule into benzo-triazine and diphenylurea moieties to quantify individual contributions .

Q. What statistical approaches are suitable for analyzing dose-response data with high variability?

Methodological Answer:

  • Nonlinear mixed-effects modeling (NLME) : Fit sigmoidal curves using Phoenix WinNonlin to account for inter-experiment variability .
  • Bootstrap resampling : Generate 95% confidence intervals for IC50_{50} values using 1000 iterations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.